2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one
Overview
Description
Preparation Methods
The synthesis of 2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one involves several steps. One common method includes the reaction of 4-methylbenzenethiol with 2-chloromethyl-4(3H)-pyrimidinone under specific conditions to yield the desired product . The reaction typically requires a base such as sodium hydroxide and is conducted in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Chemical Reactions Analysis
2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one is unique due to its specific chemical structure and properties. Similar compounds include:
- 6-[(4-methylphenyl)sulfanylmethyl]-2-sulfanylidene-1H-pyrimidin-4-one
- 4(1H)-Pyrimidinone, 2,3-dihydro-6-[[(4-methylphenyl)thio]methyl]-2-thioxo
These compounds share similar structural features but differ in their specific chemical properties and reactivity .
Properties
IUPAC Name |
6-[(4-methylphenyl)sulfanylmethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-8-2-4-10(5-3-8)17-7-9-6-11(15)14-12(16)13-9/h2-6H,7H2,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEBOGPIDFOOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355601 | |
Record name | STK073782 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299937-81-8 | |
Record name | STK073782 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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